molecular formula C19H27ClN2O2 B12480592 5-chloro-2-methoxy-N'-[4-(2-methylbutan-2-yl)cyclohexylidene]benzohydrazide

5-chloro-2-methoxy-N'-[4-(2-methylbutan-2-yl)cyclohexylidene]benzohydrazide

Cat. No.: B12480592
M. Wt: 350.9 g/mol
InChI Key: XEHFKOFNYRLIHR-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N’-[4-(2-methylbutan-2-yl)cyclohexylidene]benzohydrazide is an organic compound that belongs to the class of benzohydrazides. This compound is characterized by the presence of a chloro group, a methoxy group, and a cyclohexylidene moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N’-[4-(2-methylbutan-2-yl)cyclohexylidene]benzohydrazide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with hydrazine hydrate to form the corresponding benzohydrazide. This intermediate is then reacted with 4-(2-methylbutan-2-yl)cyclohexanone under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N’-[4-(2-methylbutan-2-yl)cyclohexylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

5-chloro-2-methoxy-N’-[4-(2-methylbutan-2-yl)cyclohexylidene]benzohydrazide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: Potential use in drug discovery and development due to its unique chemical properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N’-[4-(2-methylbutan-2-yl)cyclohexylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide
  • 2-{5-chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}

Uniqueness

5-chloro-2-methoxy-N’-[4-(2-methylbutan-2-yl)cyclohexylidene]benzohydrazide is unique due to its specific structural features, such as the presence of a cyclohexylidene moiety and the combination of chloro and methoxy groups

Properties

Molecular Formula

C19H27ClN2O2

Molecular Weight

350.9 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[[4-(2-methylbutan-2-yl)cyclohexylidene]amino]benzamide

InChI

InChI=1S/C19H27ClN2O2/c1-5-19(2,3)13-6-9-15(10-7-13)21-22-18(23)16-12-14(20)8-11-17(16)24-4/h8,11-13H,5-7,9-10H2,1-4H3,(H,22,23)

InChI Key

XEHFKOFNYRLIHR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC(=NNC(=O)C2=C(C=CC(=C2)Cl)OC)CC1

Origin of Product

United States

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